5-(3-Chloro-4-methoxyphenyl)furfural
Overview
Description
5-(3-Chloro-4-methoxyphenyl)furfural: is an organic compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol . It is characterized by the presence of a furan ring substituted with a 3-chloro-4-methoxyphenyl group and an aldehyde group at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-4-methoxyphenyl)furfural typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methoxybenzaldehyde with furfural under acidic conditions, followed by cyclization and purification steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chloro-4-methoxyphenyl)furfural undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-(3-Chloro-4-methoxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(3-Chloro-4-methoxyphenyl)furfuryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(3-Chloro-4-methoxyphenyl)furfural is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the effects of substituted furfural derivatives on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)furfural and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In anticancer research, the compound’s derivatives may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- 5-(3-Chloro-4-methoxyphenyl)-2-furaldehyde
- 5-(3-Chloro-4-methoxyphenyl)furfuryl alcohol
- 5-(3-Chloro-4-methoxyphenyl)furan-2-carboxylic acid
Comparison: Compared to its similar compounds, 5-(3-Chloro-4-methoxyphenyl)furfural is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities .
Biological Activity
5-(3-Chloro-4-methoxyphenyl)furfural, also known as CMF, is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various organic reactions, typically involving the chlorination of 4-methoxyphenylfuran derivatives. Its synthesis is crucial for exploring its biological properties and potential therapeutic applications .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of CMF. It has shown efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for CMF against common pathogens such as Staphylococcus aureus and Escherichia coli are reported to be in the range of 10-50 µg/mL, indicating moderate antibacterial activity .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10-20 |
Escherichia coli | 30-50 |
Anticancer Properties
CMF has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in various cancer cell lines, including lung and breast cancer cells. The compound appears to exert its effects through the modulation of apoptotic pathways and the inhibition of cell proliferation.
In a study conducted on FaDu hypopharyngeal tumor cells, CMF demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM, suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of CMF have been evaluated in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests that CMF may have therapeutic potential in treating inflammatory diseases .
The biological activity of CMF is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : CMF may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : The compound activates caspases, leading to programmed cell death in cancer cells.
- Antioxidant Activity : CMF exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have explored the biological effects of CMF:
- Study on Anticancer Activity : A recent study assessed the effect of CMF on breast cancer cell lines, demonstrating that treatment with CMF resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups .
- Evaluation of Antimicrobial Properties : In a comparative study, CMF was tested alongside standard antibiotics against resistant bacterial strains, showing promising results that warrant further investigation into its use as an adjunct therapy .
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-15-12-4-2-8(6-10(12)13)11-5-3-9(7-14)16-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFXNBOOLWTXFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351114 | |
Record name | 5-(3-Chloro-4-methoxyphenyl)furfural | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124014-00-2 | |
Record name | 5-(3-Chloro-4-methoxyphenyl)furfural | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-Chloro-4-methoxyphenyl)furfural | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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